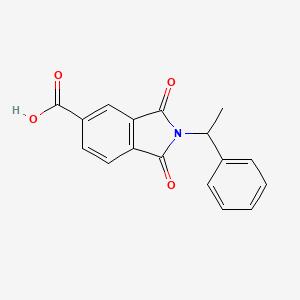

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid” is a chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid” consists of a phenylethyl group attached to an isoindoline ring, which has two carbonyl (C=O) groups at the 1,3-positions and a carboxylic acid (COOH) group at the 5-position .Wissenschaftliche Forschungsanwendungen

Organotin(IV) Carboxylates Synthesis and Crystal Structures

A study focused on the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, showcasing the versatility of similar structures in forming diverse molecular architectures. These compounds, including derivatives like 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, were analyzed via elemental analysis, IR, NMR spectroscopy, and X-ray crystallography. The research highlighted their supramolecular structures built through hydrogen bonds and π⋯π interactions, indicating their potential in material science and coordination chemistry (Xiao et al., 2013).

Antitumor Activities and Fluorescence of Organotin Carboxylates

Another study elaborated on the antitumor activities and fluorescence properties of drumlike p-methylphenyltin carboxylates. These compounds, synthesized from 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid and its derivatives, displayed hexanuclear cage structures. Their biological and fluorescence studies revealed potential applications in medical imaging and cancer therapy, emphasizing the compound's relevance in biomedical research (Xiao et al., 2019).

Heparanase Inhibitors for Anti-Angiogenic Effects

Research into 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives introduced a novel class of small molecule heparanase inhibitors. These compounds demonstrated potent inhibitory activity and selectivity over human beta-glucuronidase, along with anti-angiogenic effects. This study presents significant implications for therapeutic agent design targeting cancer and other diseases associated with angiogenesis and heparanase activity (Courtney et al., 2004).

Synthesis of Isoindoline-Fused Heterocycles

A publication detailed the application of related carboxylic acid compounds for the preparation of saturated isoindole-fused heterocycles. This synthetic approach led to the formation of diverse diastereomeric isoindolo derivatives, contributing valuable insights into organic chemistry and offering potential routes for the development of new chemical entities with varied biological activities (Stájer et al., 2002).

Herbicidal Activity of Isoindoline-Dione Derivatives

Investigation into isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group unveiled their promising herbicidal activities. The study's findings suggested these compounds' efficacy against various weeds, demonstrating the chemical's potential in agricultural applications (Huang et al., 2009).

Eigenschaften

IUPAC Name |

1,3-dioxo-2-(1-phenylethyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17(21)22)9-14(13)16(18)20/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRNOMMOXNXUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2585534.png)

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2585536.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)

![Methyl 2-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2585540.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)

![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)